Lipophilicity (LogP) Comparison: 3-Chloro vs. 4-Fluoro and 3-Methoxy Analogs
The 3-chloro analog exhibits a LogP of 3.34, which is 0.54 log units higher (more lipophilic) than the 4-fluoro derivative (LogP = 2.80) and 0.68 log units higher than the 3-methoxy derivative (LogP = 2.66) . This difference translates to an approximately 3.5-fold higher predicted partition coefficient between octanol and water relative to the 4-fluoro compound, influencing membrane permeability and organic solvent solubility in a quantifiable manner [1].
| Evidence Dimension | Lipophilicity (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.34 |
| Comparator Or Baseline | 4-Fluoro analog: LogP = 2.80; 3-Methoxy analog: LogP = 2.66 |
| Quantified Difference | 0.54 log units (vs. 4-Fluoro); 0.68 log units (vs. 3-Methoxy) |
| Conditions | Computed values from standard structure-property algorithms (ACD/Labs or equivalent). |
Why This Matters
Higher lipophilicity indicates greater partitioning into organic phases, which can enhance extraction efficiency and influence compound retention in reversed-phase chromatographic purification.
- [1] PubChem. (2026). N-(3-Chlorobenzyl)-2-methyl-2-propanamine: XLogP3 Value. View Source
